
(3-Chloro-4-fluoroanilino)azanium;chloride
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Overview
Description
(3-Chloro-4-fluoroanilino)azanium;chloride is a chemical compound with the molecular formula C6H5ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoroanilino)azanium;chloride typically involves the halogenation of aniline derivatives. One common method is the direct chlorination and fluorination of aniline using appropriate halogenating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure selective substitution at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluoroanilino)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include nitroaniline derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Chloro-4-fluoroanilino)azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluoroanilino)azanium;chloride involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: A closely related compound with similar chemical properties.
4-Fluoro-3-chloroaniline: Another isomer with different substitution patterns on the benzene ring.
3-Chloro-4-fluoronitrobenzene: A nitro derivative with distinct reactivity
Uniqueness
(3-Chloro-4-fluoroanilino)azanium;chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where precise control over reactivity and selectivity is required .
Properties
IUPAC Name |
(3-chloro-4-fluoroanilino)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCDDXINAZHRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N[NH3+])Cl)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-74-7 |
Source
|
Record name | Hydrazine, (3-chloro-4-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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